4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 304897-49-2
Cat. No.: VC21061408
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304897-49-2 |
---|---|
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
IUPAC Name | tert-butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3 |
Standard InChI Key | ZTYRRWNDQSVOCL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structure
Molecular Characteristics
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester possesses distinct molecular properties that define its chemical behavior and applications. Table 1 summarizes these key characteristics:
Property | Value |
---|---|
CAS Number | 304897-49-2 |
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
Standard Purity | ≥96% |
PubChem CID | 12045001 |
The compound features a central piperazine ring with a 4-aminobenzyl group attached at one nitrogen atom and a tert-butyloxycarbonyl (Boc) protecting group at the other. This structure creates a molecule with multiple functional sites that can participate in various chemical reactions .
Structural Identifiers
For computational chemistry and database purposes, the compound can be identified using the following notations:
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InChI: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3
These identifiers are crucial for database searches, molecular modeling, and cheminformatics applications.
Applications in Research and Development
Pharmaceutical Development
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. The piperazine scaffold is found in numerous clinically approved drugs, and this particular derivative provides a versatile platform for further functionalization .
The compound's structure allows for selective modification at the primary amine, enabling the creation of libraries of potential drug candidates. Additionally, the Boc protecting group can be removed under mild conditions to expose the secondary amine for further derivatization .
Antimicrobial Research
Piperazine derivatives, including those related to 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, have shown promise in antimicrobial research. Particularly, they serve as intermediates in the synthesis of oxazolidinone antimicrobials, which represent a class of synthetic antimicrobial agents effective against gram-positive pathogens .
These compounds act by inhibiting protein synthesis at a very early stage, preventing the formation of ribosomal initiation complexes involving 30S and 50S ribosomes. This unique mechanism of action makes them effective against pathogens resistant to other clinically useful antibiotics .
Biochemical Research
In biochemical research, 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester is utilized in studies related to receptor binding and signaling pathways. The compound helps researchers understand drug interactions at a molecular level, providing insights into structure-activity relationships and potential therapeutic applications .
Neuroscience Studies
Researchers employ this compound to explore effects on neurotransmitter systems, contributing to the development of new treatments for mental health conditions. The piperazine ring system is a common pharmacophore in many central nervous system (CNS) active compounds, making this derivative particularly relevant for neuroscience research .
Material Science
The unique structural features of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester make it suitable for creating novel materials with specific functionalities. It has applications in the development of polymers used in drug delivery systems, where the piperazine moiety can contribute to controlled release properties .
Supplier | Product Number | Purity | Lead Time | Package Sizes |
---|---|---|---|---|
Aladdin Scientific | ALA-A183561 | ≥96% | 8-12 weeks | 250mg, 1g, 5g, 25g |
Crescent Chemical | BBO000513-1G | Not specified | Not specified | 1g |
Chemable | 1845E | Not specified | Inquiry required | 1g, 5g, 10g, 25g |
Veg Pharm | Not specified | Not specified | On request | On request |
These suppliers cater to research laboratories, pharmaceutical manufacturing, and industrial applications, with restrictions against medical or consumer use .
Supplier | Package Size | Price (USD) |
---|---|---|
Aladdin Scientific | 250mg | $26.90 |
Aladdin Scientific | 1g | $67.90 |
Aladdin Scientific | 5g | $200.90 |
Aladdin Scientific | 25g | $655.90 |
Crescent Chemical | 1g | $358.57 |
Chemable | 1g | $37.00 |
Chemable | 5g | $112.00 |
Chemable | 10g | $167.00 |
Chemable | 25g | $335.00 |
This pricing information indicates significant variation between suppliers, which may reflect differences in purity, manufacturing processes, or market positioning .
Global Trade and Regulatory Aspects
Import/Export Patterns
Piperazine derivatives, including 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, are subject to international trade regulations. India is a major importer of piperazine compounds, as evidenced by import data showing 628 shipments under HSN Code 29339900. The United States and Denmark are also significant importers of these compounds .
China, the United States, and Germany are reported as the primary sources of piperazine compound imports to India. This global trade pattern reflects the importance of these compounds in pharmaceutical research and development worldwide .
Related Compounds and Structural Analogs
Structural Variants
Several structural analogs of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester exist, including:
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4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester (C17H27N3O2, MW: 305.42), which contains an additional methylene group in the linker between the piperazine and phenyl rings
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4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester (C15H23N3O2), which lacks the methylene linker between the piperazine and phenyl rings
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4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, which contains additional functional groups and is used as an intermediate in the synthesis of oxazolidinone antimicrobials
These structural variants offer different chemical reactivity profiles and biological properties, expanding the toolkit available to researchers in medicinal chemistry and pharmaceutical development.
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